molecular formula C7H7NO B1206884 p-Nitrosotoluene CAS No. 623-11-0

p-Nitrosotoluene

Cat. No. B1206884
CAS RN: 623-11-0
M. Wt: 121.14 g/mol
InChI Key: NYJYFSGMYHSTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Nitrosotoluene is a chemical compound with a weak aromatic odor . It is considered toxic and insoluble in water . It can easily penetrate the soil and contaminate groundwater or nearby streams .


Synthesis Analysis

The synthesis of p-Nitrosotoluene involves several steps. Theoretical studies show that reactions of –NO2 isomerizing to ONO, and C–NO2 bond dissociation play important roles among all of the initial channels for p-nitrotoluene . In addition, there exist pathways for three isomer conversions, but with high energy barriers .


Molecular Structure Analysis

The potential energy surfaces (PESs) of p-Nitrosotoluene have been theoretically built at the CCSD (T)/CBS level . The geometries of reactants, transition states (TSs), and products are optimized at the B3LYP/6-311++G (d,p) level .


Chemical Reactions Analysis

Rate constant calculations and branching ratio analyses further demonstrate that the isomerization reactions of O transfer are prominent at low to intermediate temperatures, whereas the direct C–NO2 bond dissociation reactions prevail at high temperatures for p-nitrotoluene .


Physical And Chemical Properties Analysis

P-Nitrosotoluene is a yellow liquid with a weak aromatic odor . It is toxic and insoluble in water . It is combustible but may take some effort to ignite .

Scientific Research Applications

Degradation Studies

p-Nitrotoluene (PNT) has been the focus of various degradation studies due to its classification as a hazardous nitroaromatic compound and a suspected hormone disrupter. One study investigated the degradation of PNT in aqueous solution through a combination of ozonation and sonolysis. This method showed significant efficiency in removing total organic carbon (TOC), with by-products like p-cresol and 4-hydroxybenzaldehyde being identified. The study concluded that a combination of ozonation and sonolysis is more effective than either method alone (Song et al., 2007).

Biodegradation Optimization

Enhanced biodegradation of 4-Nitrotoluene (4-NT), closely related to p-nitrotoluene, by Rhodococcus pyridinivorans NT2 was studied. This research aimed at optimizing the biodegradation process and specific growth rate of the bacteria, identifying key factors such as temperature and inoculum size. The optimized conditions led to a significant increase in degradation efficiency (KunduDebasree, HazraChinmay, & ChaudhariAmbalal, 2016).

Toxicity Analysis

Toxicities of p-nitrotoluenes were studied in Crusian carps, highlighting the chemical’s harmful effects even at low concentrations. This research found that p-nitrotoluene could lead to toxicosis and death in Carassius auratus, affecting blood corpuscles and ovaries, indicating estrogenic activities (Kuag Shaoping & Song Feng, 2006).

Electrochemical Reduction

A comprehensive study on the electrochemical reduction of ortho- and meta-nitrosotoluene derivatives was conducted. This study included UV–vis and EPR spectroscopic characterization of the reduction products, proposing an electroreduction mechanism for nitroso derivatives (Núñez-Vergara et al., 2001).

Immunotoxicity Investigation

A study on the immunotoxicity of mono-nitrotoluenes in mice focused on para-nitrotoluene (p-nitrotoluene). The research showed modest dose-dependent increases in liver and spleen weights, with indications of suppressed immune responses in some cases. It was concluded that p-nitrotoluene could be an important target for immunotoxicity (Burns et al., 1994).

Safety And Hazards

P-Nitrosotoluene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic and can cause harm to organs such as the kidney, liver, spleen, and blood with repeated exposure .

properties

IUPAC Name

1-methyl-4-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-6-2-4-7(8-9)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJYFSGMYHSTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211356
Record name 4-Nitrosotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nitrosotoluene

CAS RN

623-11-0
Record name 1-Methyl-4-nitrosobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrosotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrosotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrosotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Methylnitrosobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3WV5E5JWJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Nitrosotoluene
Reactant of Route 2
Reactant of Route 2
p-Nitrosotoluene
Reactant of Route 3
Reactant of Route 3
p-Nitrosotoluene
Reactant of Route 4
Reactant of Route 4
p-Nitrosotoluene
Reactant of Route 5
p-Nitrosotoluene
Reactant of Route 6
Reactant of Route 6
p-Nitrosotoluene

Citations

For This Compound
154
Citations
Y Ogata, A Kawasaki, Y Sawaki… - Bulletin of the Chemical …, 1979 - journal.csj.jp
… After examination of probable intermediates, toluidine, p-nitrobenzaldehyde and p-nitrosotoluene were discarded as the intermediate. The reaction of carbanion ArCO\={C}HAr with the …
Number of citations: 10 www.journal.csj.jp
B Dölle, W Töpner, HG Neumann - Xenobiotica, 1980 - Taylor & Francis
… Reaction of p-nitrosotoluene with glutathione To study the reaction further, it was necessary … sensitive to oxidation, we turned to p-nitrosotoluene as a model compound. The expected …
Number of citations: 92 www.tandfonline.com
ME Taylor, TL Fletcher - Journal of the American Chemical …, 1958 - ACS Publications
… obtained from the condensation of 2-nitrofluorene with p-nitrosotoluene in the presence of a base. … ^-nitrosoethylbenzeneand p-aminoethylbenzene for p-nitrosotoluene and p-toluidine, …
Number of citations: 8 pubs.acs.org
H Minato, T Fujisawa - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
… Therefore, the reaction between p-nitrosotoluene and phenylhydrazine was investigated in order to find out which of these two mechanisms is better applicable to these reactions. The …
Number of citations: 4 www.journal.csj.jp
K Maruyama - Bulletin of the Chemical Society of Japan, 1964 - journal.csj.jp
… The ESR signals of the free radical produced were just the same as those of the free radical obtained in the reaction between phenylmagnesium bromide and p-nitrosotoluene …
Number of citations: 55 www.journal.csj.jp
V Popat, N Padhiyar - Int. J. Chem. Eng. Appl, 2013 - ijcea.org
… First reaction corresponds to two electron reduction of p-nitrotoluene to p-nitrosotoluene; the second one corresponds to four electron reduction of p-nitrosotoluene to …
Number of citations: 29 ijcea.org
M Kiese - Naunyn-Schmiedebergs Archiv für experimentelle …, 1963 - Springer
… The highest concentration of p-nitrosotoluene, 1.3/~g per ml, was found in the first sample of … In cm'veB .~ the extinction maxima of 30 p-nitrosotoluene at 288 and 315 m/~ can easily be …
Number of citations: 40 link.springer.com
YA Arbuzov - Bulletin of the Academy of Sciences of the USSR …, 1952 - Springer
Reactions of diene hydrocarbons with nitroso-compounds addition of buta-1,3-diene to p-nitrosotoluene … The te~ul~ of a study of the reaction of addition of buta-l,3-diene to p-nitrosotoluene, which …
Number of citations: 2 link.springer.com
W Herz, JF Blount - The Journal of Organic Chemistry, 1978 - ACS Publications
… Similarly, 6a was obtained in 76% yield by the reactionof lb and 5a in CCI4 solution, pNitrosotoluene (5b) or on itrosotoluene (5c) was allowed to react with la under similar conditions …
Number of citations: 17 pubs.acs.org
WL Magee, RHS Thompson - Biochemical Journal, 1960 - ncbi.nlm.nih.gov
2. The rate constants for the combination of the first molecule of ligand at pH 9-1 and 200 are (M-1sec.-'): nitrosobenzene, 9-2x 104; o-nitrosotoluene, 1-7x104; m-nitrosotoluene, 10-5x …
Number of citations: 101 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.